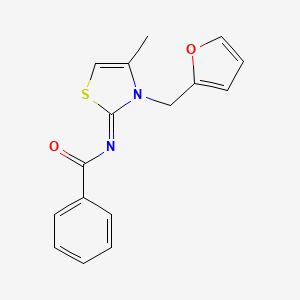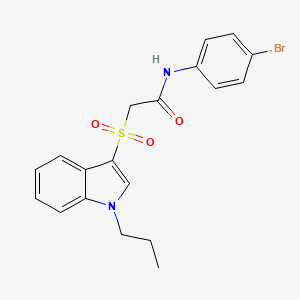![molecular formula C14H18N4O2S B2640988 (E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide CAS No. 2411335-53-8](/img/structure/B2640988.png)
(E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide is a chemical compound that has been the focus of scientific research in recent years. This compound is of interest to researchers due to its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of (E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide involves the inhibition of certain enzymes that are involved in the progression of diseases. One of the enzymes that this compound inhibits is protein kinase CK2, which is involved in the regulation of cell growth and proliferation. By inhibiting this enzyme, (E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide in lab experiments is its specificity for certain enzymes. This compound has been found to selectively inhibit the activity of protein kinase CK2, which makes it a useful tool for studying the role of this enzyme in disease progression. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of (E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide can be toxic to cells.
Zukünftige Richtungen
There are several future directions for research on (E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide. One area of research is the development of more potent and selective inhibitors of protein kinase CK2. Another area of research is the evaluation of the efficacy of this compound in animal models of various diseases. Additionally, there is a need for further studies on the toxicity of (E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide, as well as its potential side effects in humans.
Synthesemethoden
The synthesis method of (E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide involves the reaction of 4-oxothieno[3,2-d]pyrimidine-3-carboxylic acid with N,N-dimethyl-1,3-propanediamine in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting product is then reacted with (E)-4-bromo-2-butenoic acid ethyl ester in the presence of potassium carbonate and tetrabutylammonium bromide to obtain (E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide has been the subject of scientific research due to its potential as a therapeutic agent in the treatment of various diseases. Studies have shown that this compound has anti-cancer, anti-inflammatory, and anti-viral properties. It has also been found to inhibit the activity of certain enzymes that are involved in the progression of diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-17(2)7-3-4-12(19)15-6-8-18-10-16-11-5-9-21-13(11)14(18)20/h3-5,9-10H,6-8H2,1-2H3,(H,15,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZLIYRNBNTASY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCN1C=NC2=C(C1=O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCN1C=NC2=C(C1=O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2640907.png)

![1-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2640912.png)


![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640915.png)
![2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2640916.png)

![5-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2640919.png)

![1-[(3-methylbenzyl)oxy]-1H-imidazole](/img/structure/B2640925.png)


